molecular formula C13H13FN2O2 B2931683 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid CAS No. 1779125-63-1

2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid

Cat. No. B2931683
CAS RN: 1779125-63-1
M. Wt: 248.257
InChI Key: MRPAWBOAXNPWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid, also known as CBFDA, is an organic compound used in scientific research. It is a derivative of benzoic acid, and is a valuable tool for researchers due to its unique properties. CBFDA has been used in a variety of experiments, including studies on the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid has been used in a variety of scientific research applications. It has been used to study the mechanism of action and biochemical and physiological effects of various compounds. It has also been used to investigate the advantages and limitations for laboratory experiments. Additionally, 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid has been used to study the effects of various environmental factors on living organisms.

Mechanism Of Action

The mechanism of action of 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the body, which can have a variety of effects.
Biochemical and Physiological Effects
2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the body, which can lead to improved cognitive function and memory. Additionally, 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects, and may be useful in treating neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and is stable in a variety of conditions. Additionally, it can be used to study the effects of various environmental factors on living organisms. However, there are also some limitations to using 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid in laboratory experiments. It is not soluble in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The potential applications of 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid are vast, and there are many possible future directions for research. One potential direction is to further investigate the mechanism of action of 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid and its effects on various biochemical and physiological processes. Additionally, research could be done to explore the potential therapeutic applications of 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid, such as its use in treating neurodegenerative diseases. Furthermore, research could be done to develop new methods of synthesizing 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid, as well as new ways to use it in laboratory experiments. Finally, further research could be done to explore the potential environmental effects of 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid.

Synthesis Methods

2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid can be synthesized from benzoic acid and 2-cyclobutyl-4-fluoro-1H-1,3-benzodiazole using a two-step synthesis process. In the first step, benzoic acid is reacted with 2-cyclobutyl-4-fluoro-1H-1,3-benzodiazole in the presence of a base. This reaction produces the intermediate, 2-cyclobutyl-4-fluoro-1H-1,3-benzodiazole-1-carboxylic acid. In the second step, this intermediate is reacted with sodium hydroxide to produce 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid.

properties

IUPAC Name

2-(2-cyclobutyl-4-fluorobenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-9-5-2-6-10-12(9)15-13(8-3-1-4-8)16(10)7-11(17)18/h2,5-6,8H,1,3-4,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPAWBOAXNPWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=C(N2CC(=O)O)C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid

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